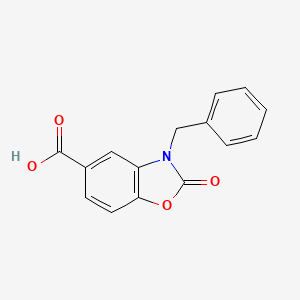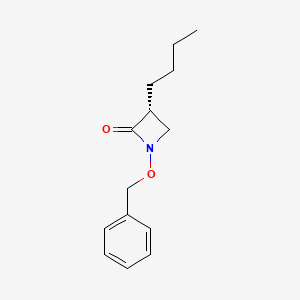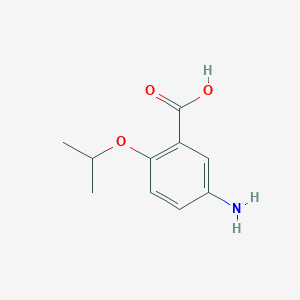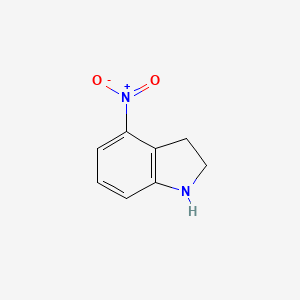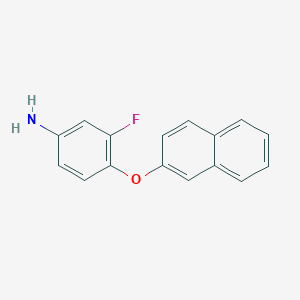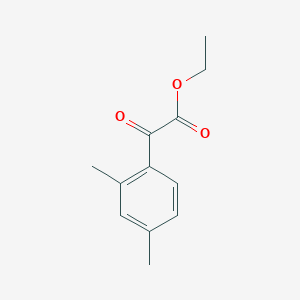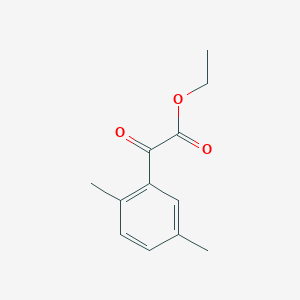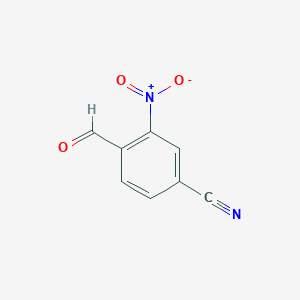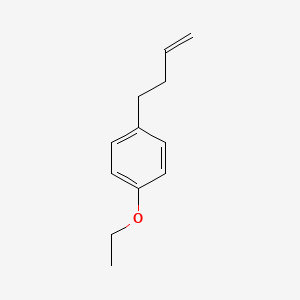![molecular formula C13H17ClN2 B1317271 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride CAS No. 922510-74-5](/img/structure/B1317271.png)
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride” is a biochemical used for proteomics research . It has been studied for its potential anti-tumor activity .
Synthesis Analysis
In previous research, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs .Scientific Research Applications
Calcium-Antagonist Activity
Compounds derived from 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, specifically the hydrogenated pyrido[4,3-b]indole derivatives, have demonstrated a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector properties. Notably, some derivatives have shown pronounced calcium-antagonist activity, which is crucial in various medical applications, particularly for cardiovascular health (Ivanov, Afanas'ev, & Bachurin, 2001).
Crystal and Molecular Structures
Studies have focused on the crystal and molecular structures of certain derivatives of 6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride. These studies are pivotal for understanding the compound's interactions at the molecular level, which is beneficial for designing drugs with specific targets and minimal side effects (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Synthesis for Cardioprotective Agents
The compound has been used in the synthesis of labeled stobadine, a new cardioprotective agent. The specific labeling and synthesis methods are crucial for tracking the distribution and metabolism of the drug in biological systems, thus contributing to pharmacokinetic studies (Marko, Filip, Uhr'in, Trnovec, & Beneš, 1989).
Synthesis and Biological Evaluation
The compound has served as a precursor in synthesizing various derivatives with potential biological activities. Some derivatives have shown cytotoxic properties and have been evaluated against several tumor cell lines, indicating the compound's utility in cancer research (Costache, Nguyen, Guilbaud, Léonce, Pierré, Atassi, & Bisagni, 1998).
Potential in Optoelectronics
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride derivatives have been utilized in synthesizing compounds with potential applications in optoelectronics. The detailed synthesis pathways and structural analyses contribute to the development of materials for optoelectronic devices (Maity & Pramanik, 2013).
properties
IUPAC Name |
6,7-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-8-3-4-10-11-7-14-6-5-12(11)15-13(10)9(8)2;/h3-4,14-15H,5-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGRLVXDBPTTQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(N2)CCNC3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

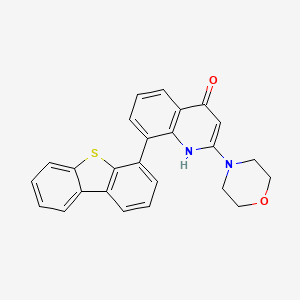
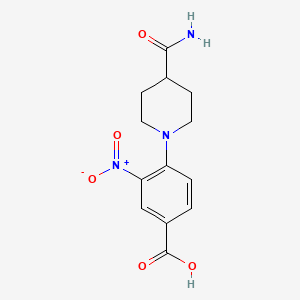
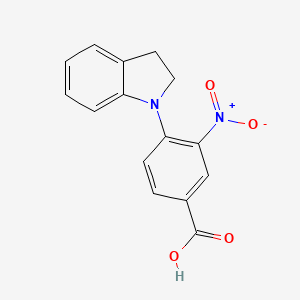
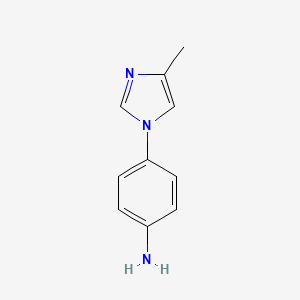
![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)
